molecular formula C14H18N6O B6038944 N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No. B6038944
M. Wt: 286.33 g/mol
InChI Key: VCKGYLPGCHSPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as SR-9009, is a synthetic compound that has been developed for research purposes. It is a selective androgen receptor modulator (SARM) that has been shown to have potential therapeutic applications in the treatment of various diseases and conditions.

Mechanism of Action

N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide works by activating the REV-ERBα protein, which is involved in the regulation of various metabolic processes in the body. By activating this protein, N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can increase the metabolic rate and improve energy metabolism, leading to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in the body. It can increase metabolic rate, improve energy metabolism, and enhance fat burning. It can also improve endurance and exercise performance, and may have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several advantages for lab experiments. It is a highly selective compound that can be used to study specific metabolic processes in the body. It is also relatively stable and easy to handle. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise, and the high cost of the compound.

Future Directions

There are several potential future directions for research on N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. These include further studies on its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular disease, and cancer. There is also potential for the development of new SARMs based on the structure of N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, as well as the development of new methods for synthesizing and studying these compounds. Overall, N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a promising compound that has the potential to make significant contributions to the field of biomedical research.

Synthesis Methods

N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis method is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been the subject of numerous scientific studies and research projects. It has been shown to have potential therapeutic applications in the treatment of various diseases and conditions, including metabolic disorders, cardiovascular disease, and cancer.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-6-5-9-15-12(11)17-13(21)14(7-3-2-4-8-14)20-10-16-18-19-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGYLPGCHSPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.